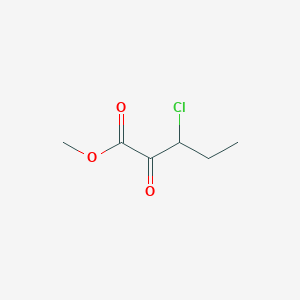
Methyl 3-chloro-2-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-2-oxopentanoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid with a density of 1.224 g/cm³ and a refractive index of 1.434 . This compound is used as an intermediate in organic synthesis and has applications in various fields, including agriculture and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-oxopentanoate can be synthesized through the reaction of glutaric anhydride with thionyl chloride . The reaction typically involves the following steps:
Reaction of glutaric anhydride with thionyl chloride: This step produces 3-chloro-2-oxopentanoic acid chloride.
Esterification: The acid chloride is then reacted with methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound generally follow the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-2-oxopentanoate undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction reactions: The carbonyl group can be reduced to form alcohols.
Oxidation reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution reactions: Products include substituted esters.
Reduction reactions: Products include alcohols.
Oxidation reactions: Products include carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-2-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of pesticides, herbicides, and fungicides.
Mecanismo De Acción
The mechanism of action of methyl 3-chloro-2-oxopentanoate involves its interaction with nucleophiles and electrophiles. The carbonyl group in the compound is highly reactive and can undergo nucleophilic addition reactions. The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing effects of the carbonyl and chlorine groups, which make the compound more reactive towards nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-3-oxopentanoate: Similar in structure but differs in the position of the chlorine atom.
Ethyl 3-chloro-2-oxopentanoate: Similar in structure but has an ethyl group instead of a methyl group.
Methyl 3-bromo-2-oxopentanoate: Similar in structure but has a bromine atom instead of a chlorine atom.
Uniqueness
Methyl 3-chloro-2-oxopentanoate is unique due to its specific reactivity profile, which is influenced by the presence of both the carbonyl and chlorine groups. This makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through various chemical reactions .
Propiedades
Fórmula molecular |
C6H9ClO3 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
methyl 3-chloro-2-oxopentanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(7)5(8)6(9)10-2/h4H,3H2,1-2H3 |
Clave InChI |
CCBMHRNWHDTSBV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
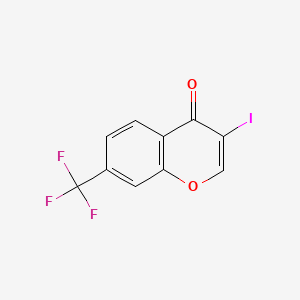

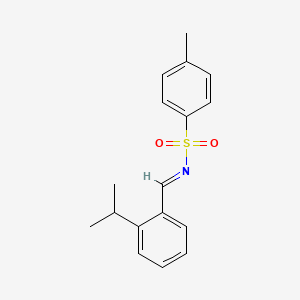
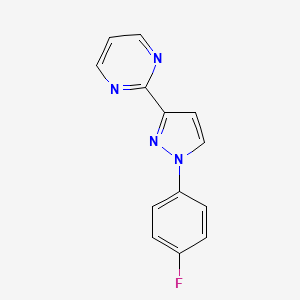

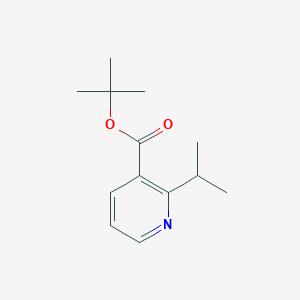


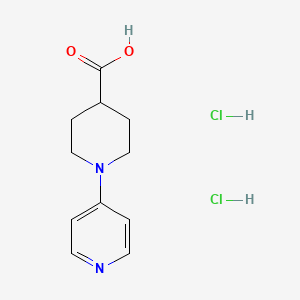
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
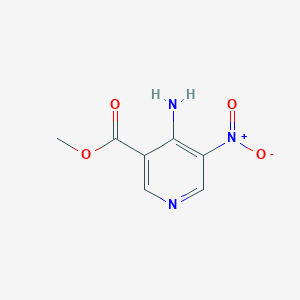
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)

